molecular formula C13H19NO3 B3013407 Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate CAS No. 67044-04-6

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B3013407
CAS No.: 67044-04-6
M. Wt: 237.299
InChI Key: XWJDEQJSVVXIIW-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is an ester derivative featuring a 4-methoxybenzylamino substituent at the β-position of the propanoate backbone. This compound is structurally characterized by a methoxy-substituted aromatic ring linked via a methylene bridge to an amino group, which is further connected to an ethyl ester moiety.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11/h4-7,14H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDEQJSVVXIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzylamine with ethyl acrylate under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the substrate or binding to the active site. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: The methoxy group in the target compound increases logP compared to hydroxylated analogs (e.g., Ethyl 3-(4-hydroxyphenyl)-2-propanoate), which exhibit higher aqueous solubility .
  • Thermal Stability: α,β-unsaturated esters (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) are prone to polymerization under heat, unlike saturated propanoates .

Biological Activity

Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. The compound features an ethyl ester group, a methoxy-substituted phenyl ring, and an amino group, which contribute to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : this compound has shown strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents. For example, it exhibited IC50 values indicating potent activity against glioblastoma U-87 cells .
  • Antimicrobial Activity : The compound also shows promise as an antimicrobial agent. It has been evaluated for its efficacy against different bacterial strains, revealing potential as a therapeutic agent in combating infections.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antioxidant Mechanism : The compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of antioxidant proteins that combat oxidative stress .
  • Cytotoxic Mechanism : In cancer cells, it may induce apoptosis through the modulation of various signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Mechanism : this compound may inhibit bacterial growth by interfering with membrane integrity or metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantStrong free radical scavenging ability
AnticancerIC50 values <10 μM against U-87 cells
AntimicrobialEffective against multiple bacterial strains

Case Study: Anticancer Activity

In a study conducted on the U-87 glioblastoma cell line, this compound was found to significantly reduce cell viability with an IC50 value of approximately 8 μM. This effect was attributed to the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction. Further investigations revealed that the compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapies .

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